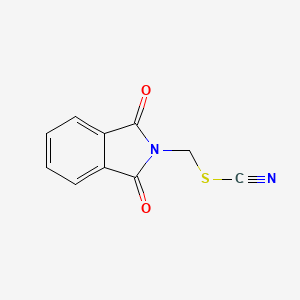

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate

Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate (referred to as C1 in pharmacological studies) is a phthalimide derivative designed as a nitric oxide (NO)-donor for treating sickle cell disease (SCD) . This compound was synthesized to address the genotoxicity limitations of hydroxyurea (HU), the standard SCD therapy. Preclinical studies demonstrated that C1 exhibits lower genotoxicity than HU while retaining therapeutic efficacy, as evidenced by reduced micronucleus formation in mouse peripheral blood cells .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRWAIBLCIIQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate typically involves the reaction of phthalimide derivatives with thiocyanate sources under specific conditions. One common method includes the reaction of phthalimide with methyl thiocyanate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Hydrolysis: The thiocyanate group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while hydrolysis can produce phthalimide derivatives.

Scientific Research Applications

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the C1–C6 Series

The C1–C6 series comprises phthalimide derivatives with varying substituents linked to nitrate or thiocyanate groups. Key structural differences and biological outcomes are summarized below:

Comparison with Non-NO-Donor Phthalimide Analogues

Phthalimide derivatives with alternative functional groups demonstrate diverse pharmacological profiles:

Table 2: Key Non-NO-Donor Analogues

Key Observations :

Physicochemical Properties

Variations in melting points, IR spectra, and solubility highlight structural impacts:

Biological Activity

The compound (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Chemical Formula: C10H8N2O2S

Molecular Weight: 224.25 g/mol

IUPAC Name: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate

PubChem CID: 345881

Antimicrobial Activity

Research has indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoindole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Methyl Thiocyanate | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

These findings suggest that (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. A study involving the evaluation of various isoindole derivatives demonstrated that they could significantly reduce inflammation markers in vitro. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

In a controlled experiment, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a reduction in nitric oxide production by approximately 40%, suggesting effective modulation of inflammatory responses.

Anticancer Activity

Emerging research highlights the anticancer potential of isoindole derivatives. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and activation of caspases.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF7 (breast) | 20 |

| A549 (lung) | 25 |

These findings indicate that (1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl thiocyanate could be further investigated as a lead compound in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving phthalimide derivatives and thiocyanate precursors. For example, alkylation of 2-(bromoalkyl)phthalimide intermediates with potassium thiocyanate under reflux in polar aprotic solvents (e.g., DMF) is a standard approach . Optimization includes microwave-assisted synthesis, which reduces reaction time (from hours to minutes) and improves yields (e.g., from 50% to 88% in related sulfonamide derivatives) . Key parameters include temperature control (60–100°C), solvent selection, and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Identifies structural motifs (e.g., isoindole-dione protons at δ 7.6–8.3 ppm, thiocyanate methylene at δ 4.0–4.5 ppm) .

- IR Spectroscopy : Confirms functional groups (C=O stretches at 1700–1750 cm⁻¹, SCN stretches at 2100–2150 cm⁻¹) .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ for C10H6N2O3S: m/z 251.02) and purity .

- Elemental Analysis : Ensures stoichiometric accuracy (±0.3% for C, H, N, S) .

Q. What are the primary applications of this compound in organic synthesis as a building block?

- Methodological Answer : The compound serves as:

- An acylating agent for introducing phthalimide-protected amines or sulfonamide groups .

- A precursor for synthesizing heterocyclic scaffolds (e.g., thiadiazoles, imidazolidinones) via reactions with hydrazines or aryl isothiocyanates .

- A key intermediate in pharmacophoric hybrids (e.g., anticonvulsant GABA-anilide derivatives) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets, such as protein kinases or neurotransmitter receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the phthalimide core (e.g., halogenation at positions 4,5,6,7) to enhance binding to ATP pockets in kinases .

- Molecular Docking : Use crystallographic data (e.g., PDB 1VV) to predict interactions with mGlu receptors or leucyl-tRNA synthetase .

- Bioisosteric Replacement : Substitute the thiocyanate group with sulfonamides or carboxylates to improve solubility and target affinity .

Q. What strategies can resolve contradictions in biological activity data between different derivatives, such as varying IC50 values across enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, ATP concentration, and incubation time (e.g., IC50 for leucyl-tRNA synthetase inhibitors ranges from 0.15–0.3 µM under standardized conditions) .

- Counter-Screening : Test derivatives against off-target enzymes (e.g., DYRK1a, GSK3) to confirm selectivity .

- Metabolic Stability Tests : Use hepatic microsomes to identify derivatives prone to rapid degradation, which may explain inconsistent activity .

Q. What are the mechanistic insights into the compound's role as an acylating agent in nucleophilic substitution reactions, and how does this influence its reactivity in complex syntheses?

- Methodological Answer : The thiocyanate group acts as a leaving group, enabling nucleophilic displacement by amines, thiols, or alcohols. For example:

- Reaction with morpholinoethoxy groups forms sulfonamide derivatives via SN2 mechanisms .

- In acidic conditions, the phthalimide ring undergoes partial hydrolysis, increasing electrophilicity at the methylene carbon .

- Side reactions (e.g., dimerization) can occur if reaction temperatures exceed 80°C; TLC monitoring (silica gel, ethyl acetate/hexane) is critical for tracking progress .

Q. How do microwave-assisted synthesis methods improve the yield and purity of this compound compared to traditional thermal methods?

- Methodological Answer :

- Yield Enhancement : Microwave irradiation reduces reaction times (e.g., from 24 h to 30 min) and minimizes decomposition, achieving yields up to 97% in sulfonamide syntheses .

- Purity Advantages : Controlled dielectric heating prevents overheating of sensitive functional groups (e.g., thiocyanate), reducing byproducts like oxidized sulfonic acids .

- Case Study : Conventional synthesis of 4-(phthalimido)benzenesulfonamide yields 50%, while microwave methods achieve 88% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.